Quinolin-7-ylboronic acid is an organic compound characterized by its boronic acid functional group attached to a quinoline structure. Its molecular formula is , with a molecular weight of approximately 172.98 g/mol. This compound is notable for its unique structural features, including a nitrogen-containing heterocycle, which contributes to its reactivity and biological activity. The compound is often utilized in various chemical and biological applications due to its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry and materials science .
Quinolin-7-ylboronic acid has demonstrated various biological activities, primarily due to its interaction with enzymes and proteins:
Several synthesis methods for quinolin-7-ylboronic acid have been documented:
Quinolin-7-ylboronic acid finds applications across various fields:
Interaction studies involving quinolin-7-ylboronic acid have highlighted its capacity for selective binding:
Several compounds share structural similarities with quinolin-7-ylboronic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Quinolin-3-ylboronic acid | 191162-39-7 | Different position of boronic acid; used in similar reactions. |
| Quinolin-6-ylboronic acid | 376581-24-7 | Similar structure; varies in reactivity due to position. |
| 8-Quinolinylboronic acid | 542865 | Exhibits distinct biological activity; used in proteomics. |
| 5-Boronoquinoline | 191162-39-X | Used primarily in organic synthesis; different functional groups. |
Quinolin-7-ylboronic acid stands out due to its specific positioning of the boronic acid group on the quinoline ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to selectively interact with proteins makes it particularly useful in biochemical applications, setting it apart from its analogs .
The molecular architecture of quinolin-7-ylboronic acid consists of a bicyclic quinoline core structure with a boronic acid substituent at the 7-position [1] [5] [3]. The quinoline moiety comprises a benzene ring fused to a pyridine ring, creating a heterocyclic aromatic system that contributes to the compound's electronic properties [5] [3] [6]. The boronic acid functional group (-B(OH)2) is directly attached to the carbon atom at position 7 of the quinoline ring system [1] [5] [3].
The molecular geometry exhibits a planar quinoline ring system with the boronic acid group maintaining its characteristic trigonal planar configuration around the boron center [5] [3] [7]. The compound's canonical Simplified Molecular Input Line Entry System representation is B(C1=CC2=C(C=CC=N2)C=C1)(O)O, which accurately depicts the connectivity pattern within the molecule [1] [5] [3].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H8BNO2 | [1] [2] [3] |
| Molecular Weight | 172.98 g/mol | [1] [2] [4] |
| Chemical Abstracts Service Number | 629644-82-2 | [1] [2] [4] |
| International Union of Pure and Applied Chemistry Name | quinolin-7-ylboronic acid | [1] [2] [3] |
| Standard InChI | InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | [5] [3] |
| Standard InChI Key | ZMEMBOIUHLWVRX-UHFFFAOYSA-N | [5] [3] |
The three-dimensional molecular structure demonstrates the coplanar arrangement of the quinoline ring system, with the boronic acid group extending from the aromatic framework while maintaining optimal orbital overlap for electronic conjugation [7] [8] [9]. Bond angle measurements indicate that the boron-carbon bond to the quinoline ring maintains characteristic sp2 hybridization patterns consistent with aromatic boronic acid derivatives [7] [8].
Quinolin-7-ylboronic acid exhibits distinctive physical characteristics that reflect its molecular composition and intermolecular interactions [5] [10] [4]. Under standard temperature and pressure conditions, the compound exists as a crystalline solid with a white to light yellow appearance [5] [11] [12]. The physical state at 20°C is confirmed as solid, consistent with its molecular weight and aromatic character [5] [11].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [5] [11] [12] |
| Appearance | White to light yellow crystalline solid | [5] [11] [12] |
| Density | 1.28 g/cm³ (predicted) | [10] [4] |
| Boiling Point | 400.3 ± 37.0°C (predicted) | [10] [4] |
| Melting Point | Data varies by source | [10] [13] |
| Flash Point | 195.9 ± 26.5°C (predicted) | [10] |
The compound demonstrates limited solubility in water but shows enhanced solubility in organic solvents such as dimethyl sulfoxide and chloroform [5] [14]. This solubility pattern is characteristic of boronic acid derivatives containing aromatic substituents [14] [15]. The predicted density of 1.28 g/cm³ reflects the presence of the boron atom and the aromatic ring system's contribution to molecular packing [10] [4].
Vapor pressure measurements indicate minimal volatility at standard conditions, with predicted values of 0.0 ± 1.0 mmHg at 25°C [10]. The refractive index is estimated at 1.645, consistent with aromatic boronic acid derivatives [10]. These physical properties collectively indicate that quinolin-7-ylboronic acid behaves as a stable, non-volatile solid under ambient conditions [10] [4].
The spectroscopic profile of quinolin-7-ylboronic acid provides comprehensive insights into its molecular structure and electronic properties [16] [17] [18]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the quinoline aromatic system and boronic acid functionality [16] [17].
Proton nuclear magnetic resonance spectroscopy typically exhibits signals in the aromatic region between 7-9 parts per million, corresponding to the quinoline ring protons [16] [17]. The boronic acid hydroxyl protons appear as exchangeable signals that may be observed under appropriate conditions [16] [19]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected aromatic carbon signals, with the carbon bearing the boron atom showing characteristic downfield shifting due to the electron-withdrawing nature of the boronic acid group [16] [17].
| Spectroscopic Technique | Key Observations | Reference |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic signals 7-9 ppm | [16] [17] |
| 13C Nuclear Magnetic Resonance | Aromatic carbons with boron-induced shifts | [16] [17] |
| Infrared Spectroscopy | Characteristic B-O and aromatic C=C stretches | [16] [17] |
| Mass Spectrometry | Molecular ion peak at m/z 173 | [3] [17] |
Infrared spectroscopy reveals characteristic absorption bands associated with the boronic acid B-O stretching vibrations and the aromatic C=C stretching modes of the quinoline ring system [16] [17]. The aromatic C-H stretching vibrations appear in the expected region around 3000-3100 cm⁻¹, while the quinoline ring breathing modes contribute to the fingerprint region [16] [17].
Mass spectrometry analysis confirms the molecular weight through observation of the molecular ion peak at m/z 173 [3] [17]. Collision-induced dissociation patterns typically show loss of hydroxyl groups from the boronic acid moiety, consistent with the known fragmentation behavior of boronic acid derivatives [3] [17].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of quinoline derivatives, with the extended conjugation system contributing to electronic transitions in the near-ultraviolet region [18] [6]. The presence of the boronic acid substituent may influence the exact position and intensity of these absorption bands through electronic effects [18] [6].
The electronic structure of quinolin-7-ylboronic acid has been investigated through density functional theory calculations and molecular orbital analysis [7] [8] [9]. The frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's reactivity and electronic properties [7] [8] [9].
Computational studies indicate that the highest occupied molecular orbital is primarily localized on the quinoline ring system, with significant contributions from the nitrogen heteroatom and adjacent carbon atoms [7] [8] [9]. The boronic acid substituent contributes to the molecular orbital energy levels through its electron-withdrawing character, which stabilizes the occupied orbitals relative to unsubstituted quinoline [7] [8].
| Molecular Orbital Property | Characteristic | Reference |
|---|---|---|
| Highest Occupied Molecular Orbital | Quinoline ring localization | [7] [8] [9] |
| Lowest Unoccupied Molecular Orbital | Mixed quinoline-boron character | [7] [8] [9] |
| Energy Gap | Influences reactivity patterns | [7] [8] [9] |
| Charge Distribution | Asymmetric due to boronic acid | [7] [8] [9] |
The lowest unoccupied molecular orbital exhibits mixed character, with contributions from both the quinoline π* system and the empty p-orbital of the boron atom [7] [8] [9]. This orbital distribution pattern explains the compound's ability to participate in both electrophilic and nucleophilic reactions, depending on the reaction conditions and partners [7] [8] [20].
Electrostatic potential surface calculations reveal regions of electron density accumulation around the quinoline nitrogen and boronic acid oxygen atoms, while the boron center exhibits partial positive character [7] [8] [9]. These charge distribution patterns are consistent with the known reactivity of boronic acids in cross-coupling reactions and Lewis acid-base interactions [7] [20] [21].
The molecular orbital analysis also provides insights into the compound's optical properties, with calculated electronic transition energies corresponding well with experimental ultraviolet-visible absorption data [8] [9]. The presence of low-lying π* orbitals contributes to the compound's potential photochemical reactivity [8] [9].
Traditional synthetic approaches to quinolin-7-ylboronic acid have been established through well-documented organometallic transformations, primarily utilizing lithium-halogen exchange reactions and Grignard reagent chemistry [1] [2]. The classical methodology involves the preparation of organolithium intermediates from 7-haloquinoline precursors, followed by electrophilic trapping with boron-containing reagents.
The lithium-halogen exchange protocol represents the most extensively studied traditional route [1]. This methodology employs n-butyllithium or tert-butyllithium as the metalating agent, typically operating under cryogenic conditions ranging from -78°C to -45°C [3] [2]. The reaction proceeds through a kinetically controlled mechanism where the organolithium reagent displaces the halogen from the 7-position of the quinoline ring. Subsequently, the resulting quinolin-7-yllithium intermediate undergoes electrophilic trapping with triisopropyl borate, followed by acidic workup to yield the desired boronic acid [2].
A representative procedure involves dissolving 7-bromoquinoline in anhydrous tetrahydrofuran under nitrogen atmosphere, followed by dropwise addition of n-butyllithium solution at -78°C [3]. After stirring for 1-2 hours, triisopropyl borate is added, and the reaction mixture is allowed to warm to ambient temperature. Hydrolytic workup with dilute hydrochloric acid provides quinolin-7-ylboronic acid in yields typically ranging from 45% to 75% [3] [2].
The Grignard reagent approach offers an alternative traditional methodology with milder reaction conditions [4] [5]. This route involves the formation of quinolin-7-ylmagnesium bromide from 7-bromoquinoline and magnesium metal in anhydrous ether or tetrahydrofuran [6] [5]. The organomagnesium intermediate subsequently reacts with boron sources such as trimethyl borate or pinacolborane to afford the corresponding boronic acid or ester derivatives [4] [5].
Recent developments in traditional synthesis include the use of aminoboranes as alternative boron sources [4]. Diisopropylaminoborane has demonstrated excellent reactivity with Grignard reagents, providing organo(diisopropylamino)boranes that undergo facile hydrolysis to yield boronic acids [4]. This methodology operates under ambient temperature conditions and exhibits broad functional group tolerance [4] [7].
Palladium-catalyzed borylation has emerged as a powerful methodology for the synthesis of quinolin-7-ylboronic acid, offering significant advantages in terms of functional group compatibility and reaction efficiency [8] [9] [10]. The most successful approaches utilize bis(pinacolato)diboron as the boron source in conjunction with carefully designed palladium catalyst systems [11] [12] [13].
The development of effective palladium-catalyzed protocols has focused on optimizing catalyst loading, ligand selection, and reaction conditions to achieve high yields and regioselectivity [8] [9]. Tetrakis(triphenylphosphine)palladium(0) in combination with 4,4'-di-tert-butyl-2,2'-bipyridine has proven particularly effective for the borylation of 7-haloquinolines [9]. This catalyst system operates at temperatures between 80-100°C in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [8] [9].
A notable advancement involves the use of bulky phosphine ligands such as n-butyldiadamantylphosphine, which provides enhanced selectivity for the formation of quinolin-7-ylboronic acid derivatives [9]. The reaction typically employs 2-5 mol% palladium catalyst loading with 1.1-1.5 equivalents of bis(pinacolato)diboron and potassium acetate as base [8] [9]. Under optimized conditions, yields of 75-95% can be achieved with excellent regioselectivity for the 7-position [9].
Recent developments include one-pot borylation/coupling sequences that enable direct access to functionalized quinoline derivatives [10] [13]. These protocols combine palladium-catalyzed borylation with subsequent Suzuki-Miyaura cross-coupling reactions, providing efficient synthetic routes to complex quinoline-based structures [11] [10]. The methodology has been successfully applied to structurally complex chloroquinoline substrates, demonstrating broad substrate scope and excellent functional group tolerance [11] [13].
Mechanistic studies indicate that the palladium-catalyzed borylation proceeds through oxidative addition of the haloquinoline substrate to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [12] [9]. The reaction pathway is facilitated by the coordinating nitrogen atom of the quinoline ring, which can provide additional stabilization to the palladium intermediate [9].
Iridium-catalyzed carbon-hydrogen borylation represents the most atom-economical approach to quinolin-7-ylboronic acid synthesis, eliminating the need for pre-functionalized haloquinoline precursors [14] [15] [16]. This methodology has been extensively developed using iridium(I) complexes in combination with specialized ligand systems to achieve high regioselectivity [15] [16] [17].
The seminal work by Sawamura and Marder demonstrated that silica-supported cage-type monophosphine ligands (Si-SMAP) provide excellent selectivity for carbon-8 borylation of quinoline derivatives [14] [15]. However, strategic modification of quinoline substitution patterns enables redirection of selectivity toward the 7-position [16] [17]. The reaction typically employs [Ir(OMe)(cod)]2 as the catalyst precursor with 2-4 mol% loading, utilizing bis(pinacolato)diboron as the boron source at temperatures of 80-100°C [14] [15] [16].
Site-selective borylation at the carbon-7 position can be achieved through careful substrate design and reaction condition optimization [16] [17]. The use of 2-substituted quinolines with appropriate electronic and steric properties directs the iridium catalyst to the 7-position through a combination of steric blocking and electronic effects [16] [17]. Representative conditions involve heating quinoline substrates with 1.5 mol% [Ir(OMe)(cod)]2, 3.0 mol% ligand, and 1.0 equivalent bis(pinacolato)diboron in tetrahydrofuran at 80°C for 12 hours [16].
Temperature-dependent regioselectivity has been observed in iridium-catalyzed borylation of quinolines [16] [17]. Lower reaction temperatures (room temperature to 60°C) favor kinetic products, while higher temperatures (80-120°C) promote thermodynamic selectivity [16]. This phenomenon can be exploited to access different regioisomers of quinoline boronic acids through careful temperature control [16] [17].
Advanced ligand design has enabled the development of highly selective iridium catalysts for quinoline borylation [18]. The incorporation of 2-phenylpyridine-derived ligands containing nitrile functional groups has demonstrated excellent performance for ortho-selective carbon-hydrogen borylation of 8-arylquinolines [18]. These catalyst systems provide high isolated yields with excellent selectivity, making them attractive for synthetic applications [18].
Achieving regioselective synthesis of quinolin-7-ylboronic acid requires strategic consideration of both substrate design and reaction conditions [16] [17] [19]. The quinoline scaffold presents multiple reactive sites for borylation, necessitating careful control of regioselectivity through various directing strategies [16] [17].
Steric blocking approaches involve the strategic placement of substituents at positions adjacent to the desired site of borylation [16] [17]. For example, 2,6-dimethylquinoline derivatives undergo highly selective borylation at the carbon-7 position due to steric hindrance at neighboring sites [16]. This approach provides selectivity ratios exceeding 20:1 in favor of the 7-position [16] [17].
Electronic directing effects play a crucial role in regioselective borylation [16] [17]. Electron-withdrawing groups such as chloro or trifluoromethyl substituents can significantly influence the site of borylation through electronic effects [16]. The placement of these groups at the carbon-4 position tends to activate the carbon-3 position toward borylation, while substitution at the carbon-6 position directs borylation to the carbon-7 position [16] [17].
Chelation-controlled borylation represents an advanced strategy for achieving regioselectivity [14] [15] [16]. The nitrogen atom of the quinoline ring can coordinate to the metal center, influencing the regioselectivity of the borylation reaction [14] [15]. This effect is particularly pronounced in iridium-catalyzed systems, where nitrogen coordination can direct borylation to the carbon-8 position [14] [15].
Ligand-controlled selectivity provides another avenue for regioselective synthesis [18]. The use of bulky phosphine ligands in palladium-catalyzed systems can sterically direct the catalyst to less hindered positions on the quinoline ring [9]. Similarly, specialized iridium ligands have been designed to achieve selective borylation at specific positions [18].
The optimization of reaction conditions for quinolin-7-ylboronic acid synthesis requires systematic evaluation of multiple parameters including temperature, catalyst loading, solvent selection, and reaction atmosphere [8] [9] [16]. Comprehensive optimization studies have identified key factors that influence both yield and selectivity [8] [9] [16] [17].
Temperature control represents a critical optimization parameter [16] [17]. Higher temperatures generally increase reaction rates but may compromise regioselectivity due to thermodynamic equilibration [16]. For palladium-catalyzed borylation, optimal temperatures typically range from 80-100°C, balancing reaction efficiency with selectivity considerations [8] [9]. Iridium-catalyzed systems often operate effectively at slightly higher temperatures (80-120°C) due to the enhanced thermal stability of iridium complexes [14] [15] [16].
Catalyst loading optimization involves balancing reaction efficiency with cost considerations [8] [9] [16]. Palladium-catalyzed systems typically require 2-5 mol% catalyst loading to achieve high conversion within reasonable reaction times [8] [9]. Iridium-catalyzed protocols often operate effectively with lower catalyst loadings (1-3 mol%) due to the high activity of iridium complexes toward carbon-hydrogen activation [14] [15] [16].
Base selection significantly influences both reaction rate and selectivity [8] [9] [16]. Weak bases such as potassium acetate are preferred for carbon-hydrogen borylation reactions, as they minimize competing deprotonation pathways [8] [9] [16]. Stronger bases like potassium phosphate can be beneficial for palladium-catalyzed systems involving haloquinoline substrates [8] [9].
Solvent system optimization focuses on identifying media that dissolve all reaction components while maintaining catalyst stability [8] [9] [16]. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and 1,4-dioxane have proven most effective for quinoline borylation reactions [8] [9] [16]. These solvents provide good solubility for both the quinoline substrates and boron reagents while maintaining the integrity of metal catalysts [8] [9] [16].
Industrial production of quinolin-7-ylboronic acid requires careful consideration of process economics, safety, environmental impact, and regulatory compliance [21] [22] [23]. The scalability of synthetic methods depends on factors including raw material availability, process intensification opportunities, and waste minimization strategies [22] [23].
Continuous flow chemistry has emerged as a promising technology for industrial boronic acid production [21] [22] [24]. Flow reactors enable precise control of reaction parameters, enhanced heat and mass transfer, and improved safety profiles compared to traditional batch processes [21] [22]. Pilot-scale studies have demonstrated the successful synthesis of quinoline boronic acids in continuous flow systems with residence times of 2-6 hours and yields of 75-85% [21] [22].
Process intensification strategies focus on minimizing reaction time, reducing waste generation, and improving atom economy [21] [22] [23]. The development of more active catalyst systems enables operation at lower temperatures and shorter reaction times [21] [22]. Additionally, the implementation of in-situ product isolation techniques reduces the number of processing steps and improves overall efficiency [23].
Cost analysis indicates that large-scale production can achieve costs as low as $1-5 per gram for quinolin-7-ylboronic acid [23]. This dramatic cost reduction compared to laboratory-scale synthesis ($50-200 per gram) is achieved through economies of scale, process optimization, and efficient utilization of raw materials [23]. Key cost drivers include catalyst cost, energy consumption, and waste treatment expenses [23].
Environmental considerations play an increasingly important role in industrial boronic acid production [21] [22] [23]. Green chemistry principles guide the selection of synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [21] [22]. The development of recyclable catalyst systems and solvent recovery processes further enhances the environmental profile of industrial production [23].
Quality control and regulatory compliance require comprehensive analytical methods for product characterization and purity assessment [23]. Industrial specifications typically require purity levels exceeding 97% as determined by high-performance liquid chromatography [25] [23]. Additional quality parameters include moisture content, heavy metal contamination, and boron content verification [26] [23].